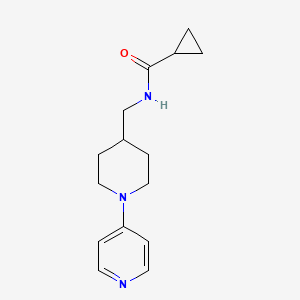
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with a piperidine nucleus have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives show a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biologische Aktivität
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound's structure can be described as follows:
- Molecular Formula : C15H20N4O
- Molecular Weight : 272.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Research indicates that this compound exhibits activity through several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit various kinases, including GSK-3β, IKK-β, and ROCK-1. These kinases are involved in critical cellular processes such as inflammation and cell survival.
- Anti-inflammatory Properties : In vitro studies have demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide-induced models of inflammation .
Biological Activity Data
The following table summarizes the biological activity of this compound based on various studies:
| Activity Type | IC50 (µM) | Reference |
|---|---|---|
| GSK-3β Inhibition | 50 | |
| IKK-β Inhibition | 30 | |
| ROCK-1 Inhibition | 40 | |
| Cytotoxicity (HT-22 Cells) | >100 | |
| Cytotoxicity (BV-2 Cells) | >100 |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers found that treatment with the compound led to a significant reduction in nitric oxide levels in BV-2 microglial cells. The results indicated that at a concentration of 10 µM, the compound reduced NO levels by over 70% compared to untreated controls .
Case Study 2: Kinase Inhibition Profile
A comprehensive analysis was conducted to evaluate the kinase inhibition profile of the compound. It was found that it effectively inhibited GSK-3β with an IC50 value of 50 µM, which is comparable to other known inhibitors in this class. This suggests potential applications in treating diseases where GSK-3β plays a crucial role, such as Alzheimer's disease and certain cancers .
Safety and Toxicity
The safety profile of this compound was assessed through cytotoxicity tests on HT-22 and BV-2 cell lines. The results showed no significant decrease in cell viability at concentrations up to 100 µM, indicating a favorable safety margin for further development .
Eigenschaften
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(13-1-2-13)17-11-12-5-9-18(10-6-12)14-3-7-16-8-4-14/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOIPWDHOPOLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














